FL118-C3-O-C-amide-C-NH2-d5

BTK inhibition Kinase assay Potency comparison

2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide (often referred to as Ibrutinib-d5) is a deuterated derivative of the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The compound incorporates five deuterium atoms at specific sites on the ethyl group of the ibrutinib core structure.

Molecular Formula C27H28N4O8
Molecular Weight 541.6 g/mol
Cat. No. B12370125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFL118-C3-O-C-amide-C-NH2-d5
Molecular FormulaC27H28N4O8
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O
InChIInChI=1S/C27H28N4O8/c1-2-27(35)18-7-20-24-16(10-31(20)25(33)17(18)11-37-26(27)34)14(4-3-5-36-12-29-23(32)9-28)15-6-21-22(39-13-38-21)8-19(15)30-24/h6-8,35H,2-5,9-13,28H2,1H3,(H,29,32)/t27-/m0/s1/i1D3,2D2
InChIKeyNTLFWFRQZSISIS-RDCYOVQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo tetracosa heptaen-14-yl]propoxymethyl]acetamide: A Deuterated BTK Inhibitor for Advanced Research


2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide (often referred to as Ibrutinib-d5) is a deuterated derivative of the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib . The compound incorporates five deuterium atoms at specific sites on the ethyl group of the ibrutinib core structure . This isotopic substitution is designed to leverage the kinetic isotope effect to modulate the compound's metabolic profile, primarily its rate of oxidative metabolism by cytochrome P450 enzymes, such as CYP3A4, while preserving the intended pharmacological target affinity and mechanism of action [1]. As a stable isotope-labeled internal standard or a research compound for preclinical investigation, it is a critical tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of ibrutinib and for developing next-generation BTK inhibitors with potentially improved pharmacokinetic properties .

Why 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo tetracosa heptaen-14-yl]propoxymethyl]acetamide Cannot Be Replaced by Unlabeled Ibrutinib


The use of unlabeled ibrutinib as a substitute for this specific deuterated analog, particularly as an internal standard in quantitative bioanalysis, is scientifically invalid. The deuterium atoms in 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo tetracosa heptaen-14-yl]propoxymethyl]acetamide confer a distinct mass shift (+5 Da) that is essential for differentiation and accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Without this mass difference, the analyte and the internal standard would be indistinguishable, leading to inaccurate concentration measurements, particularly in complex biological matrices like plasma or cerebrospinal fluid [1]. Furthermore, the selective incorporation of deuterium at a known metabolic soft spot is a strategic approach to probe and potentially improve the pharmacokinetic profile of ibrutinib by slowing CYP3A4-mediated metabolism, a feature absent in the non-deuterated form and critical for structure-activity relationship (SAR) and metabolic stability studies [2][3]. Therefore, for applications requiring precise mass differentiation or for investigating deuterium isotope effects on metabolism, this compound is an irreplaceable and specialized research tool.

Quantitative Differentiation of 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo tetracosa heptaen-14-yl]propoxymethyl]acetamide from Analogs


Comparative BTK Inhibitory Potency of Deuterated vs. Non-Deuterated Ibrutinib

The deuterated analog 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo tetracosa heptaen-14-yl]propoxymethyl]acetamide is expected to maintain the same high potency as its non-deuterated parent, ibrutinib, as deuteration at the ethyl group does not alter the core binding pharmacophore [1]. The parent compound, ibrutinib, is a highly potent, selective, and irreversible BTK inhibitor with an IC50 of 0.5 nM [2].

BTK inhibition Kinase assay Potency comparison

Rationale for Deuterium-Mediated Metabolic Stability Enhancement

The strategic deuteration of ibrutinib is intended to slow its CYP3A4-mediated metabolism, a well-documented metabolic liability [1]. Ibrutinib undergoes extensive first-pass metabolism, primarily by CYP3A4, leading to the formation of its major, less active metabolite, dihydrodiol-ibrutinib, and contributing to a low oral bioavailability of <3% [2][3]. The incorporation of deuterium at the labile ethyl group in 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo tetracosa heptaen-14-yl]propoxymethyl]acetamide is designed to leverage the primary kinetic isotope effect to reduce the rate of this specific oxidative metabolic pathway [4].

Metabolic stability CYP3A4 Kinetic isotope effect

Enhanced Mass Spectrometric Differentiation for Absolute Quantification

A key quantifiable differentiator for this deuterated compound is its utility as an internal standard (IS) for LC-MS/MS assays. The mass shift of +5 Da ensures complete chromatographic separation from the unlabeled analyte (ibrutinib) and prevents ion suppression or interference . Studies utilizing deuterated ibrutinib analogs as ISs have reported high assay accuracy and precision. For instance, an UHPLC-MS/MS method for ibrutinib in human cerebrospinal fluid, using a deuterated IS, achieved an intra-day and inter-day accuracy range of 93.1% to 106.8% and precision (CV%) of less than 10.6% [1]. In another study, an assay for ibrutinib in human and mouse plasma achieved a lower limit of quantification of 1 ng/mL [2].

LC-MS/MS Bioanalysis Internal standard

Comparative Stability: Deuterated Compound and its Metabolite

Understanding the stability of a compound is crucial for both in vitro and in vivo studies. Research on ibrutinib has shown a specific instability at room temperature and 37°C, leading to rapid degradation [1]. While the deuterated form is designed to be chemically similar, its use as an internal standard relies on its identical behavior to the analyte during sample processing. The major metabolite, dihydrodiol-ibrutinib, has been quantified as having approximately 15-fold lower BTK inhibitory activity than ibrutinib itself (IC50 ~7.5 nM vs 0.5 nM) . This informs the interpretation of pharmacokinetic/pharmacodynamic relationships, and the deuterated compound is vital for accurately measuring the ratio of parent drug to this less active metabolite.

Stability Degradation Metabolite

Differentiation from Other Deuterated BTK Inhibitor Analogs

This compound is distinct from deuterated versions of more selective second-generation BTK inhibitors. For example, acalabrutinib-d, another deuterated analog used for similar bioanalytical purposes, is based on a different chemical scaffold with a reported unlabeled parent potency of IC50 = 3 nM [1][2]. The choice between this compound and acalabrutinib-d depends on the specific BTK inhibitor being studied. This compound is essential for research focused on ibrutinib itself, whereas acalabrutinib-d is required for studies of acalabrutinib, a drug with a different selectivity profile (e.g., lower off-target inhibition of EGFR, ITK, and Tec) [3].

Acalabrutinib-d Deuterated analog Selectivity

Application in Elucidating Ibrutinib Metabolic Pathways and In Vivo Kinetics

Deuterated compounds are not only used as internal standards but also as tools to directly measure drug effects in vivo. A clinical study using deuterated water (²H₂O) labeling in patients with chronic lymphocytic leukemia (CLL) treated with ibrutinib demonstrated that IGHV unmutated and ZAP-70+ patients have higher rates of CLL cell death, which correlated with lower measurable residual disease (MRD) levels [1]. The use of a specific deuterated analog like 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo tetracosa heptaen-14-yl]propoxymethyl]acetamide enables even more precise studies by allowing researchers to simultaneously track the drug and its metabolites.

Pharmacokinetics Deuterated water labeling Cell kinetics

Optimal Research and Industrial Applications for 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo tetracosa heptaen-14-yl]propoxymethyl]acetamide


LC-MS/MS Method Development and Routine Bioanalysis for Ibrutinib

This compound is the gold-standard internal standard for the development, validation, and routine execution of LC-MS/MS assays designed to quantify ibrutinib and its metabolites in biological matrices (e.g., plasma, CSF, urine). Its +5 Da mass shift ensures unequivocal differentiation from the analyte, a requirement for achieving the accuracy (93.1-106.8%) and precision (CV <10.6%) mandated by regulatory guidelines for bioanalytical method validation [1]. This application is fundamental to all preclinical and clinical pharmacokinetic studies of ibrutinib.

In Vitro Metabolic Stability and Drug-Drug Interaction (DDI) Studies

The compound serves as a critical probe in in vitro assays (e.g., human liver microsomes, recombinant CYP enzymes) to investigate the impact of site-specific deuteration on metabolic stability and CYP3A4-mediated clearance. By comparing its intrinsic clearance to that of unlabeled ibrutinib, researchers can quantitatively assess the kinetic isotope effect [2]. This data is essential for understanding structure-metabolism relationships and for predicting potential improvements in pharmacokinetic profiles, such as reduced first-pass metabolism and extended half-life, which may translate to lower and less frequent dosing in a therapeutic setting [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Metabolite Profiling

In preclinical in vivo studies (e.g., in mice), this deuterated compound can be administered to enable the precise and simultaneous tracking of the parent drug and its metabolites. This generates highly accurate pharmacokinetic data, including parameters like Cmax, Tmax, AUC, and half-life, which can then be correlated with pharmacodynamic endpoints such as BTK target occupancy or tumor growth inhibition. The data generated supports the construction of robust PK/PD models that are critical for dose selection and predicting human pharmacokinetics [4][5].

Investigating Ibrutinib Resistance Mechanisms and Metabolite Activity

As a tool for studying the conversion of ibrutinib to its less active dihydrodiol metabolite (which has 15-fold lower potency), this deuterated compound allows for precise measurement of the ratio of active drug to inactive metabolite in various in vitro and in vivo models . This is particularly relevant in research contexts exploring acquired resistance to ibrutinib, where altered metabolism may play a role. Accurate metabolite profiling is crucial for understanding inter-individual variability in patient response and for the design of next-generation BTK inhibitors with improved metabolic stability.

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